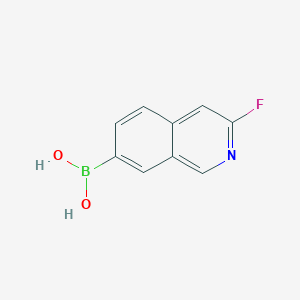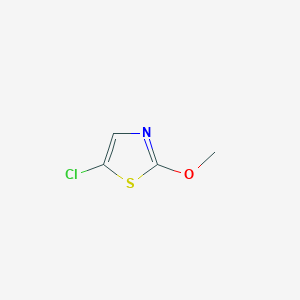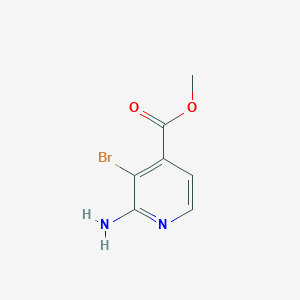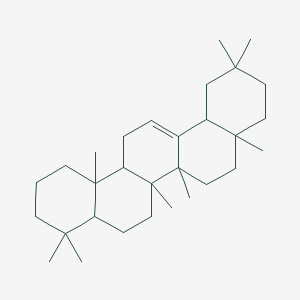![molecular formula C29H34ClNO2 B12103855 cis-1-[2-[4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-pyrrolidine HCl](/img/structure/B12103855.png)
cis-1-[2-[4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-pyrrolidine HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-1-[2-[4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-pyrrolidine HCl is a complex organic compound with a unique structure that includes a naphthalene ring, a pyrrolidine ring, and a phenoxyethyl group
準備方法
The synthesis of cis-1-[2-[4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-pyrrolidine HCl involves multiple steps, including the formation of the naphthalene ring, the introduction of the methoxy and phenyl groups, and the attachment of the pyrrolidine ring. The reaction conditions typically require specific reagents and catalysts to ensure the correct stereochemistry and yield of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability.
化学反応の分析
This compound can undergo various types of chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
cis-1-[2-[4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-pyrrolidine HCl has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of receptor-ligand interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of cis-1-[2-[4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-pyrrolidine HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar compounds to cis-1-[2-[4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-pyrrolidine HCl include:
cis-1,2,3,6-Tetrahydrophthalic anhydride: Used as a curing agent for epoxides and a chemical modifier in polymer synthesis.
1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, cis-: Known for its applications in thermochemistry and mass spectrometry. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
特性
分子式 |
C29H34ClNO2 |
|---|---|
分子量 |
464.0 g/mol |
IUPAC名 |
1-[2-[4-(6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C29H33NO2.ClH/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30;/h2-4,7-10,12-14,16,21,27,29H,5-6,11,15,17-20H2,1H3;1H |
InChIキー |
YPVLWBLMEAQJQG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12103776.png)
![(R)-5-[2-(Boc-amino)-3-(5'-chloro-2'-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione](/img/structure/B12103782.png)
![7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride](/img/structure/B12103795.png)

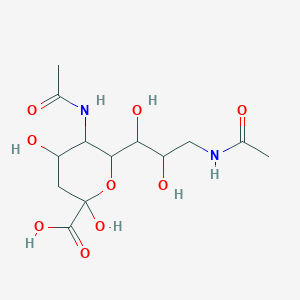
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12103806.png)
![[3-Benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12103810.png)


